Angiogenin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Angiogenin is a small protein consisting of 123 amino acids, encoded by the ANG gene in humans . It was first characterized in 1985 by Vallee and colleagues at Harvard . This protein plays significant roles in various physiological and pathological processes, including cell proliferation, survival, migration, invasion, and differentiation .

准备方法

Synthetic Routes and Reaction Conditions: Angiogenin is typically isolated from culture medium conditioned by human colon carcinoma cells . The protein is secreted by most tumor cells and is present in normal human plasma at concentrations of 250–360 ng/mL . The preparation involves protein and cDNA sequencing to demonstrate its relationship to pancreatic ribonucleases .

Industrial Production Methods: Recombinant DNA technology is commonly used for the industrial production of this compound . A DNA fragment encoding human this compound is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli, for protein expression . The recombinant protein is then purified using chromatographic techniques to ensure high yield and correct folding .

化学反应分析

Types of Reactions: Angiogenin primarily undergoes ribonucleolytic reactions, where it cleaves RNA molecules . It exhibits weak ribonucleolytic activity, which is critical for its biological functions .

Common Reagents and Conditions: The enzymatic activity of this compound is activated by ribosomes, which position it to cleave transfer RNA (tRNA) . Under stress conditions, this compound dissociates from its inhibitor and targets the anticodon loop of tRNAs, producing nicked tRNA .

Major Products: These products play roles in translation repression and stress responses .

科学研究应用

Angiogenin has a wide range of scientific research applications:

Chemistry: this compound’s ribonucleolytic activity is studied for its potential in RNA metabolism and regulation.

Biology: It is involved in cell growth, differentiation, migration, and invasion.

Medicine: this compound is implicated in cancer, neurodegenerative diseases, and wound healing.

Industry: Recombinant this compound is produced for research and potential clinical applications.

作用机制

Angiogenin exerts its effects through several mechanisms:

相似化合物的比较

Angiogenin belongs to the ribonuclease A superfamily, which includes several similar compounds:

Pancreatic Ribonuclease (RNase A): Shares 33% amino acid sequence identity with this compound and has similar catalytic properties.

Eosinophil-Derived Neurotoxin (RNase 2): Another member of the RNase A superfamily with neuroprotective and neurotrophic activities.

Eosinophil Cationic Protein (RNase 3): Known for its antimicrobial properties.

Uniqueness: this compound is unique among these compounds due to its potent angiogenic activity and its role in both normal and pathological angiogenesis . It also has specialized functions in stress responses and RNA metabolism .

属性

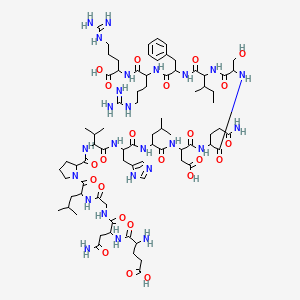

分子式 |

C78H125N25O23 |

|---|---|

分子量 |

1781.0 g/mol |

IUPAC 名称 |

4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88) |

InChI 键 |

OQNNLMANCATHNH-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B13777943.png)

![7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13777958.png)

![N-[2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-2-methylpropyl]acetamide](/img/structure/B13777972.png)

![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)

![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)

![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)

![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)